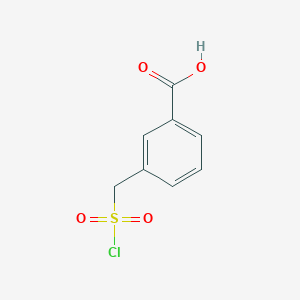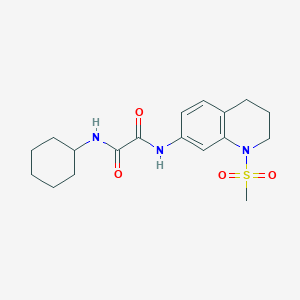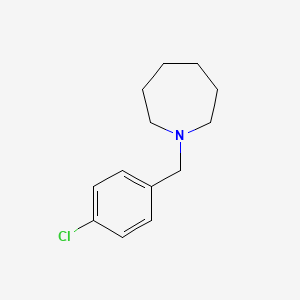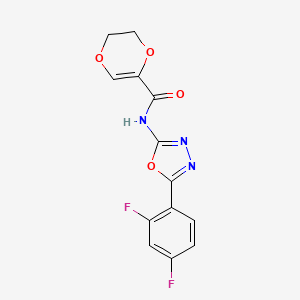
N-(5-(2,4-Difluorphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,3,4-oxadiazole ring and a 1,4-dioxane ring. The presence of the 2,4-difluorophenyl group suggests that the compound may have interesting electronic properties due to the electron-withdrawing nature of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. These groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. The electron-withdrawing nature of the fluorine atoms could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the oxadiazole and dioxane rings, as well as the difluorophenyl group. For example, the presence of fluorine atoms could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
- Fluorierte Moleküle haben in der medizinischen Chemie großes Interesse geweckt. Forscher untersuchen ihre Auswirkungen auf die Wirksamkeit von Medikamenten, die Pharmakokinetik und die Bioverfügbarkeit .
- Die Kristallstruktur von N-(5-(2,4-Difluorphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamid (Fo24) wurde mit Röntgenbeugungsmethoden bestimmt .
- Fo24 ist ein trifluoriertes Benzamid, im Gegensatz zu den gängigeren difluorierten und tetrafluorierten Analogen .
- Fo24-Derivate können biologische Aktivität aufweisen. Zum Beispiel zeigte ein aus einer ähnlichen Verbindung synthetisiertes Acylhydrazon Aktivität gegen Leukämiezell-Linien .
Medizinische Chemie und Medikamentenentwicklung
Kristallographie und Strukturanalyse
Fluorchemie und Wasserstoffbrückenbindungen
Synthetische Chemie und Zwischenprodukte
Biologische Aktivität und Zytotoxizität
Materialwissenschaften und molekulare Stapelung
Zusammenfassend lässt sich sagen, dass this compound ein vielversprechendes Molekül in verschiedenen wissenschaftlichen Bereichen ist, von der Medikamentenentwicklung bis hin zur Kristallographie. Sein einzigartiges Fluor-Substitutionsmuster und seine strukturellen Merkmale machen es zu einem interessanten Gegenstand für weitere Untersuchungen. Forscher können seine potenziellen Anwendungen eingehend untersuchen und seine besonderen Eigenschaften für innovative Lösungen nutzen. 🌟
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .
Mode of Action
Similar compounds have been found to inhibit cytochrome p450 enzymes 51 (cyp51), which play a crucial role in maintaining the integrity and growth of fungal cell membranes .
Biochemical Pathways
Similar compounds have been found to affect pathways associated with cancer .
Result of Action
Similar compounds have been found to exhibit selective antiproliferative and cytotoxic preferences for certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity and modulating biochemical pathways. The interactions between N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .
Cellular Effects
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts significant effects on various cell types and cellular processes. This compound has been observed to influence cell signaling pathways, including the mTOR and EGFR pathways, which are critical for cell growth and proliferation . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes and receptors, inhibiting or activating their functions. For instance, it inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can lead to alterations in cellular metabolism and gene expression, which may result in adaptive or adverse effects depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450s, which convert the compound into its active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate for effective therapeutic use.
Transport and Distribution
The transport and distribution of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in organelles such as mitochondria and lysosomes, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization is determined by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
Eigenschaften
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O4/c14-7-1-2-8(9(15)5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXKMMRCMSPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2554545.png)


![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)
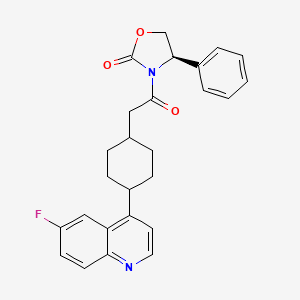
![4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2554555.png)
